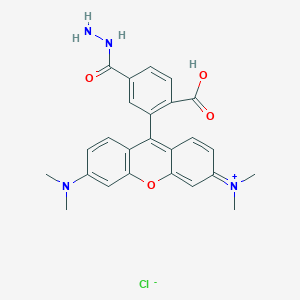

TAMRA hydrazide, 6-isomer

Description

Significance of Fluorescent Dyes as Analytical and Imaging Tools

Fluorescent dyes, also known as fluorophores, are indispensable tools in biotechnology and medicine. the-scientist.com These molecules absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon that allows for the detection and quantification of target molecules, cells, or tissues within complex biological samples. the-scientist.com Their high sensitivity and selectivity have made them crucial for a wide range of applications, from basic life science research to clinical diagnostics. the-scientist.comlabinsights.nl

The use of fluorescent dyes offers several advantages over other detection methods like colorimetry. They can be used in both live and fixed cells, providing a more natural view of cellular processes. the-scientist.com Furthermore, fluorescent detection is generally more sensitive, enabling the analysis of molecules present in very low concentrations. the-scientist.comlabinsights.nl This high sensitivity, coupled with their versatility and the relative safety of their handling compared to radioisotopes, has cemented their importance in modern biomedical research. axispharm.com

Fluorescent dyes are utilized in a myriad of techniques, including fluorescence microscopy, immunofluorescence, flow cytometry, and real-time polymerase chain reaction (PCR). axispharm.comaxispharm.com In these applications, they can be attached to other molecules, such as proteins or nucleic acids, to visualize cellular structures, track molecular interactions, and monitor dynamic biological processes. labinsights.nl For instance, in real-time PCR, fluorescent dyes bind to DNA, allowing researchers to monitor its amplification as it happens. wisdomlib.org

Overview of Tetramethylrhodamine (B1193902) (TAMRA) Dyes in Life Sciences

Tetramethylrhodamine (TAMRA) is a prominent member of the rhodamine family of fluorescent dyes, characterized by its bright orange-red fluorescence. lifetein.com It is widely used for labeling a variety of biomolecules, including peptides, proteins, and nucleic acids. axispharm.comlifetein.com The popularity of TAMRA dyes in the life sciences stems from their excellent photostability, high fluorescence intensity, and well-defined spectral properties. axispharm.com

TAMRA's absorption and emission maxima are typically around 555 nm and 580 nm, respectively, making it suitable for detection in the red channel of many fluorescence instruments. axispharm.comlifetein.com It is often used in applications such as fluorescence microscopy, flow cytometry, and particularly in Förster Resonance Energy Transfer (FRET) assays, where it can act as an acceptor for fluorophores like fluorescein (B123965). axispharm.comlifetein.comabcam.com

TAMRA is available with various reactive groups that facilitate its conjugation to different functional groups on biomolecules. interchim.fr For example, TAMRA NHS esters are used to label primary amines, while TAMRA maleimides are used for labeling thiols. lifetein.comlumiprobe.com This versatility allows for the specific and covalent attachment of the TAMRA fluorophore to the molecule of interest.

Specific Academic Relevance of TAMRA Hydrazide, 6-Isomer as a Specialized Probe

This compound is a specialized derivative of the TAMRA dye that contains a hydrazide functional group. lumiprobe.combroadpharm.com This hydrazide group makes the probe highly reactive towards carbonyl compounds, specifically aldehydes and ketones. lumiprobe.commedchemexpress.commedchemexpress.com This reactivity is the basis for its specific applications in biomedical research.

The reaction between the hydrazide and a carbonyl group forms a stable hydrazone bond. broadpharm.com This specific labeling chemistry allows for the detection and quantification of biomolecules that contain or can be modified to contain aldehyde or ketone groups. A significant application of this is in the labeling of glycoproteins and other carbohydrates. lumiprobe.com The cis-diol groups in many carbohydrates can be oxidized using a mild oxidizing agent like sodium periodate (B1199274) to generate aldehyde groups, which can then be specifically targeted by TAMRA hydrazide. lumiprobe.com

The 6-isomer designation indicates the specific attachment point of the reactive hydrazide group on the rhodamine core structure. interchim.fr The use of a pure isomer, as opposed to a mixture of isomers, is often preferred in research applications where reproducibility and well-defined molecular structure are critical. interchim.fr This specificity ensures that the fluorescent label is attached consistently, which can be important for quantitative studies and for minimizing variability in experimental results.

Recent research has highlighted the utility of this compound in studying biological processes. For example, it has been used to develop fluorescent probes for imaging aldehyde-containing molecules in models of fibrosis. biorxiv.org Furthermore, it has been employed in the development of rapid testing methods for detecting irradiation in food products by sensing radiation-induced changes. lumiprobe.com These examples underscore the unique and valuable role of this compound as a specialized tool for investigating specific biochemical phenomena.

Properties

Molecular Formula |

C25H25ClN4O4 |

|---|---|

Molecular Weight |

480.95 |

IUPAC Name |

[9-[2-carboxy-5-(hydrazinecarbonyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13H,26H2,1-4H3,(H-,27,30,31,32);1H |

InChI Key |

KAIJLSWPTNUWQY-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NN)C(=O)O.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TAMRA hydrazide, 6-isomer |

Origin of Product |

United States |

Chemical and Physical Properties

The utility of TAMRA hydrazide, 6-isomer as a fluorescent probe is directly related to its distinct chemical and physical characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C25H25N4ClO4 | glpbio.com |

| Molecular Weight | 480.94 g/mol | glpbio.com |

| Excitation Maximum | ~541-555 nm | axispharm.combroadpharm.comwindows.net |

| Emission Maximum | ~567-580 nm | axispharm.combroadpharm.comwindows.net |

| Extinction Coefficient | ~84,000 L·mol⁻¹·cm⁻¹ | windows.net |

| Fluorescence Quantum Yield | 0.1 | broadpharm.comwindows.net |

| Solubility | Good in DMF, DMSO, and alcohols | glpbio.comwindows.net |

| Appearance | Dark colored solid | windows.net |

Synthesis and Purification

The synthesis of TAMRA hydrazide, 6-isomer typically involves the modification of 6-carboxytetramethylrhodamine. biorxiv.org While detailed proprietary synthesis methods are not always publicly available, the general approach involves activating the carboxylic acid group of 6-TAMRA and then reacting it with a hydrazine-containing compound.

Purification of the final product is crucial to ensure high purity, which is often greater than 95% for research-grade material. broadpharm.comwindows.net Common purification techniques include high-performance liquid chromatography (HPLC). windows.net Characterization and quality control are typically performed using methods such as proton nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) to confirm the structure and purity of the compound. biorxiv.orgwindows.net

Applications of Tamra Hydrazide, 6 Isomer in Advanced Biomedical and Chemical Research

Biomolecular Labeling for Structural and Functional Studies

The specific reactivity of the hydrazide group allows for targeted labeling of biomolecules that either naturally contain or can be modified to contain aldehyde or ketone moieties. This is a powerful alternative to more common labeling strategies that target amines or thiols. researchgate.netthermofisher.com

TAMRA hydrazide, 6-isomer, serves as a carbonyl-reactive probe for conjugating the TAMRA fluorophore to proteins and peptides. The labeling process hinges on the presence of an aldehyde or ketone group on the target protein. These functional groups can arise from natural processes, such as oxidative stress which can convert certain amino acid side chains into carbonyl derivatives, or they can be introduced chemically for site-specific modification.

The reaction between the dye's hydrazide group and the protein's carbonyl group forms a stable covalent bond known as a hydrazone. This methodology is particularly useful for studying protein structure and function where traditional amine-reactive labeling might interfere with the protein's active sites, which are often rich in lysine (B10760008) residues.

Table 1: Protein and Peptide Labeling with this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Carbonyl Group Introduction (Optional) | If the target protein does not have an accessible carbonyl group, one must be introduced. This can be achieved through enzymatic modification or chemical oxidation of specific amino acid residues. | To create a reactive site for the hydrazide dye. |

| 2. Conjugation Reaction | The protein containing a carbonyl group is incubated with this compound, under controlled pH and temperature conditions. | To form a stable, covalent hydrazone bond between the fluorophore and the protein. medchemexpress.com |

| 3. Purification | The labeled protein conjugate is separated from excess, unreacted dye. | To ensure that the detected fluorescence originates solely from the labeled protein. |

Labeling nucleic acids and oligonucleotides with this compound, requires the site-specific introduction of a carbonyl group into their structure. This can be accomplished by using modified nucleobases, such as aldehyde pyrimidines, during the synthesis of the oligonucleotide. Once incorporated, these aldehyde-functionalized oligonucleotides can react smoothly and almost quantitatively with the hydrazide dye.

This approach provides a method for post-synthesis labeling of DNA and RNA, offering flexibility in probe design. Research has demonstrated the creation of stable hydrazide-labeled DNA intermediates, which can be covalently functionalized with fluorescent tags, confirming the viability of this chemical strategy. nih.gov

In molecular diagnostics, TAMRA is extensively used in probe-based qPCR assays, most notably as a quencher in dual-labeled probes like TaqMan probes. biosearchtech.com In a typical TaqMan probe, TAMRA is paired with a reporter fluorophore, such as FAM (fluorescein). lumiprobe.combioacts.com The proximity of TAMRA to the reporter on the intact probe suppresses the reporter's fluorescence through Förster Resonance Energy Transfer (FRET). lumiprobe.com During PCR, the probe is cleaved, separating the reporter from the quencher and generating a fluorescent signal.

While these probes are often synthesized using TAMRA phosphoramidite, hydrazide chemistry offers an alternative pathway. lumiprobe.comaatbio.com An oligonucleotide can be synthesized with an aldehyde-modified base, and TAMRA hydrazide can be conjugated to it post-synthesis. The use of a pure single isomer of TAMRA is critical in these applications to ensure reproducibility and consistent performance of the probes. sigmaaldrich.comresearchgate.net

The fluorescent properties of TAMRA make it a valuable tool for non-radioactive DNA sequencing and fluorescence in situ hybridization (FISH). researchgate.netbiosearchtech.commedchemexpress.com Oligonucleotides labeled with TAMRA hydrazide can function as primers in sequencing reactions or as probes in FISH. medchemexpress.com In sequencing, the incorporation of the labeled primer allows for the detection of DNA fragments. In FISH, the labeled probe hybridizes to a specific DNA or RNA sequence within a cell, allowing its location to be visualized with a fluorescence microscope. researchgate.net

A primary application of TAMRA hydrazide is the labeling of glycoproteins and polysaccharides. medchemexpress.commedchemexpress.com The carbohydrate portions of these molecules contain cis-diol groups (adjacent hydroxyl groups) that can be readily oxidized using a mild oxidizing agent like sodium periodate (B1199274). lumiprobe.com This oxidation cleaves the bond between the two carbons bearing the hydroxyl groups and converts them into two aldehyde groups.

These newly formed aldehydes provide specific reactive sites for conjugation with TAMRA hydrazide. lumiprobe.comlumiprobe.com This method is highly selective for glycosylated molecules and is particularly useful for labeling antibodies, which are glycoproteins, without affecting their antigen-binding sites. This technique has been used for the sensitive detection of glycoproteins in gels following electrophoresis. researchgate.net

Table 2: General Protocol for Labeling Glycoproteins with TAMRA Hydrazide

| Step | Reagent/Process | Purpose |

|---|---|---|

| 1. Oxidation | Periodic Acid | To oxidize cis-diol groups on the carbohydrate moieties of the glycoprotein, creating reactive aldehyde groups. researchgate.net |

| 2. Reaction | This compound | To covalently attach the TAMRA fluorophore to the newly formed aldehyde groups via a hydrazone linkage. lumiprobe.com |

| 3. Purification | Size-Exclusion Chromatography or Dialysis | To remove unreacted dye and byproducts, yielding a pure fluorescently labeled glycoprotein. |

Nucleic Acid and Oligonucleotide Labeling

Cellular and Subcellular Imaging Applications

The ability of this compound, to specifically label biomolecules enables its use in cellular and subcellular imaging. By targeting specific classes of molecules, researchers can visualize their distribution and dynamics within living or fixed cells.

A prominent application is the imaging of the cell surface. By treating cells with sodium periodate to oxidize the carbohydrates of cell-surface glycoproteins and glycolipids, researchers can create aldehyde groups exclusively on the plasma membrane. Subsequent incubation with TAMRA hydrazide results in the covalent labeling of these surface molecules, allowing the cell membrane to be visualized by fluorescence microscopy. This technique provides a powerful method for studying cell morphology and the organization of the glycocalyx.

Table 3: Compound Names

| Compound Name |

|---|

| 5(6)-Carboxytetramethylrhodamine |

| 6-Carboxytetramethylrhodamine (6-TAMRA) |

| ATTO 647N |

| FAM (Fluorescein) |

| Sodium Periodate |

| This compound |

Fluorescence Microscopy Techniques Utilizing Conjugates

TAMRA (Tetramethylrhodamine) hydrazide, 6-isomer is a derivative of the xanthene fluorophore TAMRA, featuring a reactive hydrazide group. lumiprobe.com This bright, red-orange fluorescent dye is extensively used in various fluorescence microscopy applications due to its favorable photophysical properties, including high fluorescence intensity and excellent photostability. axispharm.com Its conjugates are employed for clear imaging of cellular structures and molecular interactions. axispharm.com The dye possesses an excitation maximum typically around 541-555 nm and an emission maximum around 567-580 nm, making it compatible with standard microscopy filter sets, such as those for rhodamine, and common laser lines like the 543 nm or 546 nm lines. axispharm.combroadpharm.combioacts.comnih.gov

The hydrazide functional group allows for the covalent labeling of molecules containing carbonyl groups, such as aldehydes and ketones. medchemexpress.commedchemexpress.eu This reactivity is the basis for creating fluorescently labeled conjugates for microscopy. medchemexpress.eu For instance, glycoproteins can be labeled after periodate oxidation, which converts sugar moieties into reactive aldehydes. lumiprobe.combioacts.com These TAMRA-labeled conjugates can then be visualized within cells, enabling researchers to observe and analyze cell structures, track biomolecules, and evaluate cellular functions. medchemexpress.com The development of cell-permeable probes, sometimes by modifying the equilibrium between a fluorescent open form and a non-fluorescent but cell-penetrating closed form, has enhanced live-cell imaging applications. mpg.de This allows for detailed insights into the dynamic behavior of proteins and cellular structures, often without the need for washing steps that can interfere with the observation of natural processes. mpg.de

Investigation of Cellular Structures and Dynamic Processes

The ability to conjugate this compound to specific biomolecules makes it a powerful tool for investigating the complex architecture and dynamic events within living cells. medchemexpress.commpg.de By tagging proteins, glycans, or other cellular components, researchers can track their location, movement, and interactions in real-time. medchemexpress.comnih.gov This is particularly valuable for studying components that are not directly genetically encodable, such as peptidoglycan, glycans, and lipids, which are not amenable to tagging with fluorescent proteins like GFP. nih.gov

Metabolic labeling strategies often employ probes like TAMRA hydrazide to visualize the synthesis and distribution of macromolecules on the cell surface. nih.gov For example, after being incorporated into a target biomolecule, the probe's reporter group can be detected with a fluorophore like TAMRA, providing precise spatial and temporal tracking. nih.gov This has been instrumental in uncovering new details about bacterial growth, division, and secretion. nih.gov Furthermore, TAMRA-based probes have been developed to target and image specific organelles and cytoskeletal proteins, such as mitochondria, nuclei, actin, and tubulin, with high specificity and minimal background fluorescence, even at the super-resolution level. mpg.de This allows for the detailed visualization of not just the static arrangement of cellular components but also their dynamic reorganization during processes like cell division or migration. mpg.denih.gov

Förster Resonance Energy Transfer (FRET) Studies

Förster Resonance Energy Transfer (FRET) is a biophysical technique that detects the proximity of two fluorescent molecules, a "donor" and an "acceptor," on a nanometer scale (typically 1-10 nm). nih.govevidentscientific.com The process involves the non-radiative transfer of excitation energy from the donor to the acceptor. whiterose.ac.uk This phenomenon is exquisitely sensitive to the distance between the two fluorophores, making FRET a "molecular ruler" for studying molecular interactions, conformational changes in proteins, and other dynamic biological events. nih.govnih.gov The efficiency of energy transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor, meaning even small changes in distance can lead to large changes in the FRET signal. nih.govevidentscientific.com

This compound as a FRET Acceptor in Probe Design

In FRET-based assays, this compound is commonly employed as an acceptor fluorophore. axispharm.comlumiprobe.com A key requirement for a FRET pair is that the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. rsc.org TAMRA's absorption spectrum shows significant overlap with the emission spectra of commonly used donor dyes like fluorescein (B123965) (FAM) and Cyanine 3 (Cy3), making it an excellent FRET partner for these fluorophores. nih.govlumiprobe.comnih.gov

The design of FRET probes often involves synthetically linking a donor and an acceptor, like TAMRA, to a single molecule or system. rsc.org For example, a probe might consist of a peptide or oligonucleotide scaffold that brings the donor and acceptor into close proximity. rsc.org The hydrazide functionality allows for the specific incorporation of the TAMRA dye into the probe structure where a carbonyl group is present or can be introduced. When a specific biological event occurs, such as an enzyme cleaving the scaffold or a molecule binding to it, the distance between the donor and acceptor changes. nih.govrsc.org This change disrupts or initiates FRET, leading to a measurable change in the fluorescence emission of either the donor or the acceptor, thereby signaling the event. rsc.org

Quantitative Assessment of Molecular Proximity and Interactions

FRET provides a quantitative method to assess molecular proximity and interactions. fsu.edunih.gov The efficiency of energy transfer (E) can be determined by measuring changes in the fluorescence intensity or the fluorescence lifetime of the donor in the presence and absence of the acceptor. instras.com An increase in the acceptor's emission upon excitation of the donor, coupled with a simultaneous decrease (quenching) of the donor's emission, is a hallmark of FRET and indicates that the two labeled molecules are within the Förster distance (typically 1-10 nm) of each other. evidentscientific.com

This principle is widely used to create biosensors that report on specific molecular activities. For instance, FRET-based protease assays can be designed where a substrate peptide is labeled with a donor and a TAMRA acceptor. nih.gov In the intact state, FRET is high. Upon cleavage by the protease, the donor and acceptor are separated, FRET is abolished, and the change in fluorescence can be monitored to determine enzyme kinetics. nih.gov Similarly, the interaction between two different proteins can be quantified by labeling one with a donor and the other with a TAMRA-hydrazide conjugate. Association of the proteins brings the dyes into proximity, resulting in a FRET signal whose intensity can be correlated with the extent of the interaction. evidentscientific.com These quantitative measurements have been applied to study everything from DNA hybridization and protein folding to signaling cascades within living cells. nih.govnih.govinstras.com

FRET Donor-Acceptor Pairing and Application

| Donor Dye | Acceptor Dye | Application Example | Citation |

|---|---|---|---|

| Fluorescein (FAM) | TAMRA | DNA mutation analysis, oligonucleotide integrity assays | lumiprobe.com, nih.gov |

| Cyanine 3 (Cy3) | TAMRA | Determining Förster distances in DNA conjugates | nih.gov |

| Coumarin 343 | TAMRA | Monitoring Matrix Metalloprotease (MMP-12) activity | rsc.org |

| Quantum Dots (QDs) | TAMRA | Analysis of proteolytic enzyme activity | scispace.com |

Development of Reactive Probes and Biosensors

The development of highly specific reactive probes and biosensors is a cornerstone of modern chemical biology, enabling the detection and visualization of specific molecules and biological processes. rsc.org Bioorthogonally activated probes, which react selectively within a complex biological environment, are particularly powerful tools. rsc.org this compound, functions as such a reactive probe, with its hydrazide group providing specific reactivity toward carbonyl compounds. medchemexpress.commedchemexpress.eu

Detection and Analysis of Aldehyde-Modified Biomolecules

The hydrazide moiety of this compound reacts specifically with aldehydes and ketones to form a stable hydrazone bond. broadpharm.combioacts.com This chemoselective ligation is the basis for its use in detecting and analyzing biomolecules that have been modified to contain these carbonyl groups. medchemexpress.eumedchemexpress.com Such modifications can occur naturally, for example through oxidative stress, or can be introduced intentionally.

A primary application is the labeling of glycoproteins and polysaccharides. bioacts.combiotium.com The vicinal diols present in the sugar residues of these molecules can be oxidized using an agent like sodium periodate, which cleaves the carbon-carbon bond and generates two aldehyde groups. lumiprobe.com TAMRA hydrazide can then be used to fluorescently tag these newly formed aldehydes, allowing for the detection and quantification of glycoproteins. bioacts.com This method is also applied to label abasic (AP) sites in damaged DNA, which contain an aldehyde group, and to detect protein carbonylation, a marker of oxidative stress. biotium.com The reaction's specificity allows for the development of highly sensitive biosensors for these important biological markers. researchgate.net

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C25H25ClN4O4 | broadpharm.com |

| Molecular Weight | 481 g/mol | broadpharm.com |

| Reactivity | Reacts with aldehydes and ketones | medchemexpress.com, medchemexpress.eu, broadpharm.com |

| Excitation Maximum | ~541 - 555 nm | broadpharm.com, axispharm.com, bioacts.com |

| Emission Maximum | ~567 - 580 nm | broadpharm.com, axispharm.com |

| Common Applications | Fluorescence Microscopy, FRET, Labeling of Glycoproteins and Aldehydes | axispharm.com, axispharm.com, bioacts.com |

Exploration in Novel Sensing Platforms and Detection Mechanisms

This compound, serves as a crucial component in the development of novel sensing platforms due to its ability to react with carbonyl compounds, such as aldehydes and ketones. medchemexpress.commedchemexpress.com This reactivity allows for its use as a fluorescent label in various detection mechanisms. The tetramethylrhodamine (B1193902) (TAMRA) portion of the molecule is a xanthene fluorophore, which provides the means for fluorescent detection. medchemexpress.comlumiprobe.com

The hydrazide group of this compound, can be coupled to carbonyls to form a stable hydrazone bond. broadpharm.com This reaction is fundamental to its application in sensing. For instance, it can be used to label glycoproteins after their sugar moieties have been oxidized by periodate to generate aldehyde groups. lumiprobe.comnih.gov This process enables the fluorescent tagging and subsequent detection of specific glycoproteins in complex biological samples.

Recent research has explored the use of TAMRA hydrazide in reaction-based optical sensing techniques. One such application is in the rapid testing of irradiation doses in food products like beef and potatoes. lumiprobe.comlumiprobe.com This suggests its potential for developing new methods for quality control and safety assessment in the food industry.

The spectral properties of this compound, are central to its function in sensing platforms. It exhibits an excitation maximum around 541 nm and an emission maximum at approximately 567 nm. lumiprobe.combroadpharm.com These properties make it suitable for use in fluorescence microscopy and other fluorescence-based detection methods.

| Property | Value | Reference |

| Excitation Maximum (nm) | 541 | lumiprobe.combroadpharm.com |

| Emission Maximum (nm) | 567 | lumiprobe.combroadpharm.com |

| Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | 84000 | lumiprobe.comlumiprobe.com |

| Fluorescence Quantum Yield | 0.1 | lumiprobe.combroadpharm.com |

Note: The table is interactive and can be sorted by clicking on the column headers.

Contributions to Mechanistic Biological Investigations

This compound, has been instrumental in studying the dynamics of collagen oxidation and cross-linking, particularly in the context of tissue regeneration and disease. biorxiv.org Collagen cross-linking is a critical process for the stability of the extracellular matrix, and its dysregulation is implicated in various pathologies. The initial step in collagen cross-linking involves the enzymatic oxidation of lysine or hydroxylysine residues by lysyl oxidase to form reactive aldehydes. biorxiv.org

Researchers have utilized this compound, as a fluorescent probe to detect and quantify these aldehyde intermediates. biorxiv.org By reacting with the aldehyde groups on collagen, the TAMRA moiety provides a fluorescent signal that allows for the visualization and measurement of collagen oxidation. This approach has been applied to investigate the differences in collagen cross-linking dynamics between regenerating tissues, such as in zebrafish hearts, and irreversibly damaged tissues, like in infarcted mouse hearts. biorxiv.org

In these studies, this compound (referred to as TMR-HZD in some literature), was part of a library of fluorescent probes developed to bind to lysine-derived aldehydes (LysAld). biorxiv.org While it was found to have a slower reaction rate compared to other synthesized probes like TMR-O (an oxyamine probe), its commercial availability and established reactivity with aldehydes make it a valuable tool. biorxiv.org The binding of these probes to aldehyde-rich tissues, such as the thoracic aorta, serves as a positive control in experiments. biorxiv.org

The ability to fluorescently label oxidized collagen provides a powerful method for studying the spatial and temporal dynamics of collagen cross-linking in vivo and in vitro. This has significant implications for understanding tissue repair, fibrosis, and the pathogenesis of diseases characterized by abnormal collagen deposition.

| Probe Name | Aldehyde-Reactive Group | Key Finding | Reference |

| TMR-HZD (TAMRA hydrazide) | Hydrazide | Slower reaction rate compared to TMR-O | biorxiv.org |

| TMR-O | Alkyl oxyamine | Fastest on-rate for reaction with butyraldehyde | biorxiv.org |

| TMR-HZN | Secondary piperazinyl alkyl hydrazine | Superior reactivity to the hydrazide binding group | biorxiv.org |

Note: The table is interactive and can be sorted by clicking on the column headers.

The utility of this compound, extends beyond collagen to the investigation of other biochemical pathways and post-translational modifications involving carbonyl groups. Its fundamental reactivity with aldehydes and ketones makes it a versatile tool for chemical biology and proteomics. medchemexpress.commedchemexpress.com

One key application is in glycoproteomics for the enrichment and identification of glycoproteins. nih.gov Many glycoproteins contain sugar moieties with cis-diols that can be chemically oxidized with sodium periodate to generate aldehydes. These aldehydes can then be tagged with TAMRA hydrazide, allowing for the fluorescent detection and enrichment of the modified proteins. lumiprobe.comnih.gov This "hydrazide capture" technology is a powerful strategy for studying the glycoproteome. nih.gov

Furthermore, this labeling strategy can be adapted to target specific monosaccharides. For example, by using specific enzymes like galactose oxidase instead of chemical oxidation, researchers can selectively introduce aldehydes onto terminal galactose and N-acetylgalactosamine residues. nih.gov This allows for the specific labeling and analysis of proteins with these particular O-glycosylations. nih.gov

The ability to label carbonyl-containing molecules is also relevant in studying cellular processes like oxidative stress, where the deamination of proteins can lead to the formation of carbonyl groups. medchemexpress.com By using TAMRA hydrazide, researchers can fluorescently label these modified proteins and investigate their role in cellular function and disease.

In essence, the reactivity of the hydrazide group provides a chemical handle to "click" the TAMRA fluorophore onto a variety of biomolecules, enabling their study within complex biological systems. medchemexpress.commedchemexpress.com

Analytical and Characterization Methodologies for Tamra Hydrazide, 6 Isomer Conjugates

Spectroscopic Techniques for Absorbance and Emission Profile Analysis

Spectroscopic analysis is fundamental to characterizing TAMRA hydrazide, 6-isomer conjugates, providing essential information on the concentration of the dye and the success of the conjugation reaction.

TAMRA is a red-orange fluorescent dye with well-defined spectral properties. axispharm.com The absorbance and emission profiles of TAMRA-labeled biomolecules are key indicators of successful conjugation. The characteristic spectral properties of TAMRA are a maximal absorbance at approximately 555 nm and a maximal emission around 580 nm. axispharm.com However, slight variations can occur depending on the solvent environment and the nature of the conjugated biomolecule. For instance, some sources indicate an excitation maximum of 541 nm and an emission maximum of 567 nm for the 6-isomer. broadpharm.com

A key aspect of spectroscopic analysis is the determination of the dye-to-protein (or biomolecule) ratio. This is achieved by measuring the absorbance of the conjugate solution at two wavelengths: one at the maximum absorbance of the dye (e.g., ~555 nm for TAMRA) and the other at the maximum absorbance of the biomolecule (typically 280 nm for proteins). The molar extinction coefficient of the dye is a critical parameter in these calculations. For TAMRA, the extinction coefficient is approximately 84,000 M⁻¹cm⁻¹. broadpharm.com

It is important to note that changes in the spectral properties of TAMRA can occur upon conjugation or changes in its immediate environment. For example, the formation of TAMRA dimers can lead to a hypsochromic (blue) shift in the absorbance spectrum and significant quenching of fluorescence. researchgate.net This phenomenon can be utilized in certain applications but must be accounted for during routine characterization to avoid misinterpretation of the data.

Table 1: Spectroscopic Properties of this compound

| Property | Value |

|---|---|

| Excitation Maximum (λex) | ~541-555 nm axispharm.combroadpharm.com |

| Emission Maximum (λem) | ~567-580 nm axispharm.combroadpharm.com |

| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ broadpharm.com |

| Fluorescence Quantum Yield | 0.1 broadpharm.com |

Chromatographic Separation and Purification of Labeled Biomolecules

Chromatographic techniques are indispensable for separating the desired TAMRA-labeled biomolecule from unreacted dye, unconjugated biomolecules, and other reaction byproducts.

High-Performance Liquid Chromatography (HPLC) for Conjugate Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of this compound conjugates. medchemexpress.com It offers high resolution, allowing for the separation of labeled and unlabeled species, as well as conjugates with different degrees of labeling.

The elution of the different species is monitored using a UV-Vis detector, often at two wavelengths simultaneously: one for the biomolecule (e.g., 254 nm or 260 nm for oligonucleotides, 280 nm for proteins) and one for the TAMRA dye (~550 nm). nih.gov This dual-wavelength detection confirms the presence of both the biomolecule and the dye in the conjugate peak. The retention time and peak profile in the chromatogram provide information about the purity of the conjugate. For instance, oligonucleotides labeled with a single isomer of TAMRA often exhibit better resolution in HPLC, which is crucial for the purification process. medchemexpress.com

Mass Spectrometry for Conjugate Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive and accurate technique for confirming the identity and assessing the purity of this compound conjugates. It provides a direct measurement of the molecular weight of the conjugate, allowing for unambiguous confirmation of successful labeling.

Various mass spectrometry techniques can be employed, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS. nih.govresearchgate.net These methods can precisely determine the mass of the intact conjugate. The expected mass of the conjugate is calculated by adding the molecular weight of the TAMRA hydrazide moiety to the molecular weight of the biomolecule. The observed mass from the MS analysis should match this calculated value.

Mass spectrometry can also reveal the presence of multiple labeling events. If a biomolecule has multiple sites available for conjugation, a heterogeneous population of conjugates with different degrees of labeling may be formed. Mass spectrometry can resolve these different species, providing a distribution of the number of dye molecules attached to each biomolecule. This information is critical for understanding the stoichiometry of the labeling reaction and for ensuring the consistency of the final product. Furthermore, MS can be coupled with liquid chromatography (LC-MS) to provide separation and mass identification in a single analysis, offering a comprehensive characterization of the conjugate mixture. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of biomolecules, including those conjugated with this compound. axispharm.combruker.com While less commonly used for routine characterization of dye conjugates compared to HPLC and MS, NMR can provide invaluable information about the precise location of the dye on the biomolecule and any structural perturbations that may result from the conjugation.

NMR spectroscopy is particularly well-suited for the analysis of peptides and oligonucleotides. bruker.comnih.gov One-dimensional and two-dimensional NMR experiments can be used to assign the resonances of the atoms in the biomolecule and to identify changes in the chemical shifts of specific nuclei upon conjugation. These changes can pinpoint the site of dye attachment.

For larger biomolecules, the complexity of the NMR spectra can be a challenge. However, advances in NMR technology, such as higher field strengths and cryoprobe technology, have enhanced the sensitivity and resolution, making it possible to study larger and more complex systems. bruker.com Isotopic labeling of the biomolecule can also simplify the spectra and facilitate resonance assignment. nih.govumich.edu While a full structural determination by NMR is a complex and time-consuming process, it remains the gold standard for obtaining high-resolution structural information about dye-labeled biomolecules in solution. umich.eduyoutube.com

Future Perspectives and Emerging Research Directions for Tamra Hydrazide, 6 Isomer

Design and Synthesis of Advanced Bioconjugation Linkers

The classical use of 6-TAMRA hydrazide involves direct labeling of carbonyl groups. However, future advancements are centered on designing intelligent linker systems that offer greater control over conjugation, including reversibility and sequential labeling.

One innovative approach involves creating bifunctional chemical handles that incorporate a reversible acyl hydrazone linker. nih.gov Researchers have developed a method for the site-selective labeling of DNA that uses a specific cofactor to introduce a handle containing both an acyl hydrazone and a terminal azide (B81097). nih.gov A functional tag, such as a TAMRA derivative, can be attached to the azide via click chemistry. nih.gov The entire tag can then be removed under mild conditions by exchanging the acyl hydrazone with hydroxylamine, leaving a versatile hydrazide-labeled DNA intermediate that can be re-labeled. nih.gov This "write, remove, and rewrite" capability is a significant leap forward, enabling multiple analyses on the same biological sample. nih.gov

The synthesis of novel compounds using a hydrazide moiety as a central linking element is a growing field. nih.gov While not always involving TAMRA specifically, these studies establish chemical frameworks for creating diverse molecular architectures. By varying the groups attached to the hydrazide, researchers can fine-tune the physicochemical properties of the resulting bioconjugate. nih.gov This concept is supported by the commercial availability of numerous TAMRA derivatives containing different reactive groups, such as alkynes, azides, and maleimides, which are synthesized from the core TAMRA structure to provide a toolbox of linkers for various bioconjugation needs. bioacts.com

Furthermore, novel photocatalytic methods are being developed for protein functionalization that highlight the creation of highly specific and stable linkages. For instance, a method for modifying proteins at selenocysteine (B57510) residues uses light and a catalyst to form stable selenoether bonds. nih.gov In such research, TAMRA derivatives are instrumental in probing the reaction mechanisms, underscoring the drive towards creating more advanced and specific bioconjugation strategies beyond simple hydrazone formation. nih.gov

Integration into Multiplexed Imaging and Sensing Systems

Multiplexing—the simultaneous detection of multiple targets—is critical for understanding complex biological systems. 6-TAMRA is well-suited for these applications due to its well-characterized spectral properties and its role as an efficient energy acceptor in Förster Resonance Energy Transfer (FRET) pairs.

A primary application of TAMRA is as a FRET acceptor for green-emitting fluorophores like fluorescein (B123965) (FAM). lumiprobe.combioactsbms.com This FAM-TAMRA pair is a cornerstone of molecular biology, particularly in dual-labeled probes used for quantitative PCR (qPCR), such as TaqMan probes. lumiprobe.com The synthesis of oligonucleotide primers with a 6-FAM donor and a 6-TAMRA acceptor at defined distances allows for the creation of energy transfer systems used to study molecular interactions and dynamics. researchgate.net

The development of advanced nanoprobes represents a significant evolution in multiplexed sensing. nih.gov For example, ratiometric optical nanoprobes have been designed using nanoflares labeled with a FAM or FITC donor and a TAMRA acceptor. nih.gov In the presence of a specific target, such as telomerase, the nanoprobe changes conformation, bringing the donor and acceptor into close proximity and generating a FRET signal. nih.gov This "off-on" switching mechanism allows for highly sensitive and specific detection. Such systems are part of a broader trend toward creating probes for multiparameter analysis, enabling complex applications like the longitudinal imaging of cell maturation in living tissues. rsc.org

The table below summarizes the spectral properties of 6-TAMRA hydrazide, which are fundamental to its role in FRET-based multiplexed systems.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 541 nm | broadpharm.comlumiprobe.comlumiprobe.com |

| Emission Maximum (λem) | 567 nm | broadpharm.comlumiprobe.comlumiprobe.com |

| Molar Extinction Coefficient (ε) | 84,000 L·mol⁻¹·cm⁻¹ | lumiprobe.comlumiprobe.comlumiprobe.com |

| Fluorescence Quantum Yield (Φ) | 0.1 | broadpharm.comlumiprobe.comlumiprobe.com |

| Common FRET Donor | Fluorescein (FAM) | lumiprobe.combioactsbms.com |

Note: Spectral properties can vary slightly depending on the solvent and conjugation partner.

Expansion into Novel In Vitro and Ex Vivo Research Models

To better understand human diseases, research is moving beyond traditional 2D cell cultures to more physiologically relevant models like 3D organoids and ex vivo tissue samples. nih.gov The ability to label and visualize specific molecules within these complex systems is crucial, and 6-TAMRA hydrazide is a valuable tool for this purpose.

The hydrazide chemistry is ideal for labeling aldehydes, which can be generated in tissues and organoids. researchgate.net This allows for the visualization and quantification of specific cellular components. For example, the tissue microarray (TMA) technology, which enables the simultaneous analysis of hundreds of tissue samples, relies on biomarker staining to reveal cellular morphology and protein expression in models like cerebral organoids. nih.gov Fluorescent dyes are essential for this high-throughput analysis. nih.gov

Direct applications have demonstrated the utility of probes that react via hydrazone formation for studying dynamic processes in ex vivo tissues. In one study, a probe was used to monitor collagen oxidation and cross-linking in regenerating heart muscle tissue following an infarct. lumiprobe.com This highlights the ability to use such labeling agents to investigate tissue repair and disease pathology in a relevant context. Similarly, other hydrazide-hydrazone derivatives have been used for ex vivo imaging to determine their accumulation in specific organs within mouse models, providing data on biodistribution. nih.gov

The research focus is now on developing probes, including those that form hydrazones, that are specifically designed for monitoring the total content of molecules like aldehydes within complex systems such as organoids and tissues. researchgate.net

Computational and Theoretical Studies on Reactivity and Photophysical Properties

While experimental work remains central, computational and theoretical studies are becoming indispensable for predicting and understanding the behavior of fluorescent probes like 6-TAMRA hydrazide. These in silico approaches provide insights into reaction mechanisms and photophysical properties that can be difficult to obtain through experiments alone.

In the realm of photophysics, computational methods support the interpretation of experimental data. For example, when studying novel photocatalytic reactions for protein modification, computational modeling is used alongside time-resolved photoluminescence spectroscopy and cyclic voltammetry to build and validate a proposed reaction mechanism. nih.gov Similarly, the photophysical properties of newly synthesized fluorescent probes are often compared against theoretical calculations of their absorbance and emission spectra to confirm their electronic transitions. nih.gov

Detailed analyses of the spectral properties of TAMRA derivatives, such as the formation of dimers that causes a significant shift in the absorption spectrum (hypsochromic shift) and quenching of fluorescence, provide rich datasets for computational modeling. researchgate.net These studies on how the dye's structure and environment affect its fluorescence are crucial for designing more effective probes and interpreting imaging data accurately. researchgate.net

Q & A

Q. What is the mechanism of TAMRA hydrazide, 6-isomer in labeling carbonyl groups, and how is it applied in glycoconjugate studies?

this compound reacts specifically with aldehydes and ketones via its hydrazide group to form stable hydrazone bonds. This reaction is critical for labeling glycans after periodate oxidation of vicinal diols in sugars (e.g., in glycoproteins), which generates reactive carbonyl groups. The labeled products enable fluorescence-based tracking in glycobiology studies, such as imaging glycosylation patterns on cell surfaces .

Q. Methodological Tip :

Q. What purification methods are recommended for removing unreacted TAMRA hydrazide after conjugation?

Unreacted dye and byproducts can be removed using:

- Size-exclusion chromatography (SEC) : Separates labeled biomolecules (e.g., proteins) from low-MW reagents.

- Dialysis : Use a 3.5–10 kDa MWCO membrane against PBS (pH 7.4).

- Precipitation : For proteins, ethanol or acetone precipitation effectively removes free dye .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) or SDS-PAGE with fluorescence imaging .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize labeling efficiency while minimizing side reactions?

Key parameters to optimize:

- pH : Optimal labeling occurs at pH 5–7. Below pH 5, hydrazone formation slows; above pH 7, competing amine-carboxyl reactions may occur.

- Temperature : 4–25°C (higher temperatures risk protein denaturation).

- Molar ratio : A 5:1 dye-to-protein ratio balances labeling efficiency and aggregation risks .

Data-Driven Example :

In polymer conjugation studies, pH 7.0 and a 1.1:1 molar ratio achieved >90% maleimide-TAMRA coupling efficiency, measured by UV-Vis (ε = 6.4 × 10⁴ M⁻¹ cm⁻¹ at 554 nm) .

Q. How to address low conjugation efficiency in sterically hindered systems (e.g., densely glycosylated proteins)?

- Pre-treatment : Use denaturing agents (e.g., 0.1% SDS) to expose buried carbonyl groups.

- Extended reaction time : Incubate for 12–24 hrs at 4°C.

- Competitive quenching : Add hydroxylamine (10 mM) post-labeling to quench unreacted aldehydes and reduce background .

Troubleshooting Note : Validate accessibility of carbonyl groups using a small-molecule aldehyde (e.g., formaldehyde) as a positive control.

Q. What are the critical stability considerations for this compound during storage and experimental workflows?

- Storage : Store at –20°C in anhydrous DMSO or DMF, desiccated, and shielded from light (degradation occurs within days at RT).

- In-solution stability : Avoid aqueous buffers >6 hrs pre-reaction; hydrazide groups hydrolyze in water.

- Freeze-thaw cycles : Aliquot to ≤3 freeze-thaw cycles to prevent oxidation .

Degradation Sign : Loss of red fluorescence (λ_ex/λ_em = 554/580 nm) or new HPLC peaks indicating hydrolysis.

Q. How to analyze site-specific labeling efficiency in complex biomolecular systems?

- Mass spectrometry (MS) : Detect mass shifts corresponding to TAMRA addition (Δm/z = ~481 Da).

- Fluorescence correlation spectroscopy (FCS) : Quantify dye-to-protein ratios in single-molecule studies.

- Tryptic mapping : Combine LC-MS/MS with fluorescence detection to identify labeled peptides .

Q. What strategies mitigate spectral artifacts (e.g., aggregation-induced quenching) in live-cell imaging?

- Solubility enhancement : Add 0.01–0.1% pluronic F-127 or use sulfo-modified TAMRA derivatives.

- Environmental control : Image in PBS (pH 7.4) with 1–5% BSA to reduce nonspecific binding.

- Quencher compatibility : Avoid mounting media with iodide-based antifade agents, which quench TAMRA fluorescence .

Q. How to resolve contradictions in literature regarding hydrazide-aldehyde reaction kinetics?

Discrepancies often arise from:

- Substrate variability : Glycan density, protein size, and aldehyde accessibility.

- Buffer interference : Phosphate and Tris buffers can react with aldehydes.

Resolution : Standardize assays using a model system (e.g., oxidized bovine serum albumin) and compare kinetics via stopped-flow fluorescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.